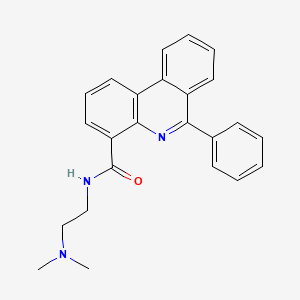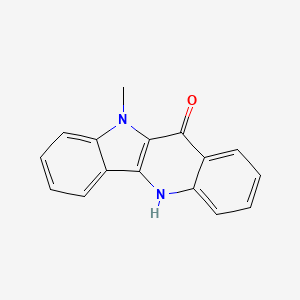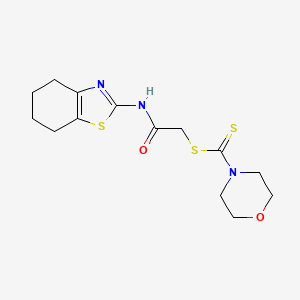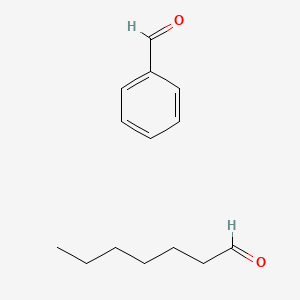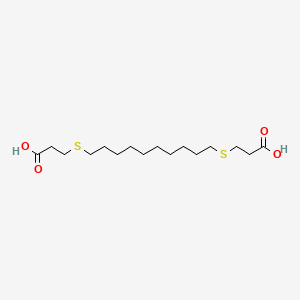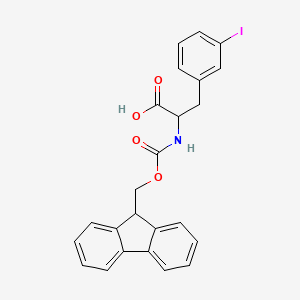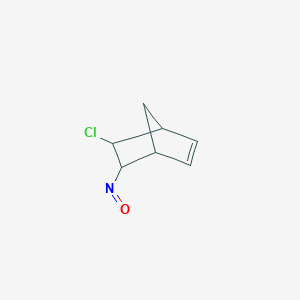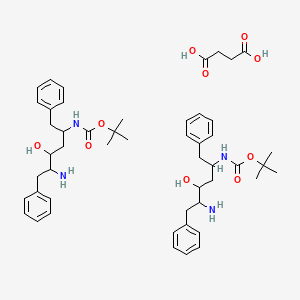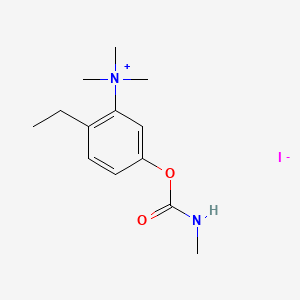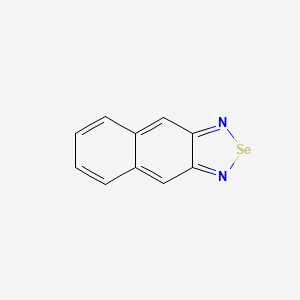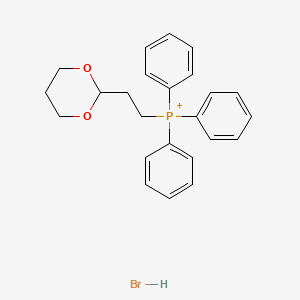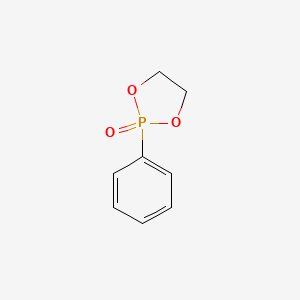
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide is a cyclic phosphoric acid derivative. This compound is known for its unique structural properties, which include a five-membered ring containing both oxygen and phosphorus atoms. It is often used in various chemical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of phenylphosphonic dichloride with ethylene glycol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxygen atoms in the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of flame retardants and as an additive in lubricants and polymers
Mecanismo De Acción
The mechanism by which 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the oxygen atoms in the ring can act as nucleophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide: Similar structure but with different substituents.
2-Phenyl-1,3,2-dioxaphospholane: Lacks the oxide group, leading to different reactivity.
Phenylphosphonic dichloride: Used as a precursor in the synthesis of 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide
Uniqueness
This compound is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural properties make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
13468-89-8 |
|---|---|
Fórmula molecular |
C8H9O3P |
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H9O3P/c9-12(10-6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
PPKMPJYJEVNNCV-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
